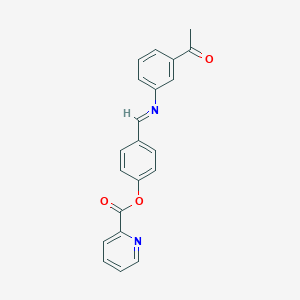

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate is an organic compound that belongs to the class of imines and picolinates This compound is characterized by the presence of an imine group (C=N) and a picolinate ester group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate typically involves a condensation reaction between 3-acetylbenzaldehyde and 4-aminophenyl picolinate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

化学反応の分析

Types of Reactions: (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halogenated, or other substituted aromatic derivatives.

科学的研究の応用

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

作用機序

The mechanism of action of (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The picolinate ester group may also play a role in the compound’s biological activity by facilitating its interaction with metal ions or other molecular targets.

類似化合物との比較

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- Allylamine

Comparison: (E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate is unique due to the presence of both an imine group and a picolinate ester group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.

生物活性

(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves a condensation reaction between 3-acetylbenzaldehyde and 4-aminophenyl picolinate. The reaction is conducted under reflux conditions using solvents such as ethanol or methanol to facilitate the formation of the imine bond.

Chemical Structure

The compound features an imine group and a picolinate ester group, which are critical for its biological activity. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the picolinate ester may enhance interactions with metal ions, influencing its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays against Gram-positive and Gram-negative bacteria have shown promising results. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can disrupt key cellular processes by forming covalent bonds with proteins or nucleic acids, potentially leading to altered cellular functions and apoptosis in cancer cells. Additionally, the compound's capacity to chelate metal ions may play a role in enhancing its biological efficacy .

Comparative Studies

When compared to similar compounds, this compound stands out due to its unique combination of functional groups. For instance, compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline do not exhibit the same level of anticancer activity, highlighting the significance of its structural features in determining biological effects.

Case Studies

Several case studies have reported on the efficacy of this compound in various applications:

- Breast Cancer Treatment : A study involving MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Antibacterial Applications : In another study, the compound was tested against a panel of bacterial strains, showing effective inhibition rates comparable to standard antibiotics.

特性

IUPAC Name |

[4-[(3-acetylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-15(24)17-5-4-6-18(13-17)23-14-16-8-10-19(11-9-16)26-21(25)20-7-2-3-12-22-20/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOVZCEUYIDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。